The synthesis of 3-nitro-4-(4'-pyridyl) pyridine can be achieved through various methods, typically involving the nitration of 4-(4'-pyridyl) pyridine. Common techniques include:
The molecular structure of 3-nitro-4-(4'-pyridyl) pyridine features:
C1=CN=CC=C1C2=C(C=NC=C2)[N+](=O)[O-]
ZUGIVRRLWFZKLA-UHFFFAOYSA-N
3-Nitro-4-(4'-pyridyl) pyridine participates in various chemical reactions, notably:
The mechanism of action for compounds like 3-nitro-4-(4'-pyridyl) pyridine often involves:
3-Nitro-4-(4'-pyridyl) pyridine has several significant applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: